molecular formula C8H5BrN2O2 B6246260 7-bromo-1H-indazole-5-carboxylic acid CAS No. 1782550-47-3

7-bromo-1H-indazole-5-carboxylic acid

Katalognummer B6246260
CAS-Nummer: 1782550-47-3
Molekulargewicht: 241
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-1H-indazole-5-carboxylic acid is a chemical compound with the CAS Number: 1782550-47-3 . It has a molecular weight of 241.04 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of indazoles, including 7-bromo-1H-indazole-5-carboxylic acid, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 7-bromo-1H-indazole-5-carboxylic acid is 1S/C8H5BrN2O2/c9-6-2-4 (8 (12)13)1-5-3-10-11-7 (5)6/h1-3H, (H,10,11) (H,12,13) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-bromo-1H-indazole-5-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 241.04 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Indazole derivatives, including 7-bromo-1H-indazole-5-carboxylic acid, constitute a key structural moiety in pharmaceutically relevant compounds. Researchers have investigated its potential as a building block for novel drugs. For instance, modifications of the indazole scaffold have led to compounds with antitumor, anti-HIV, anti-inflammatory, and antidepressant activities .

Neurological Disorders and Radioligands

Structurally optimized N-alkyl-substituted indazole-5-carboxamides have been developed as potential drug candidates for treating Parkinson’s disease (PD) and other neurological disorders. Additionally, these compounds serve as radioligands for diagnostic purposes in neuroimaging studies .

Anti-Inflammatory Properties

Studies have explored the anti-inflammatory effects of indazole derivatives, including 7-bromo-1H-indazole-5-carboxylic acid. These compounds may modulate inflammatory pathways, making them relevant for conditions associated with inflammation .

Antimicrobial Activity

Researchers have investigated the antimicrobial potential of indazole derivatives. While specific studies on 7-bromo-1H-indazole-5-carboxylic acid are limited, its structural similarity to other indazole compounds suggests that it may exhibit antibacterial or antifungal properties .

Chemical Synthesis and Methodology

Indazole derivatives are valuable intermediates in organic synthesis. Researchers use them as building blocks to create more complex molecules. 7-bromo-1H-indazole-5-carboxylic acid can participate in various synthetic routes, contributing to the development of new methodologies .

Contraceptive Research

Although less explored, indazole derivatives have been investigated for their contraceptive activities. While specific studies on 7-bromo-1H-indazole-5-carboxylic acid are scarce, its structural features make it an interesting candidate for further research in this area .

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Indazole-containing compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of research on 7-bromo-1H-indazole-5-carboxylic acid could involve exploring its potential medicinal properties and developing more efficient synthesis methods .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H-indazole-5-carboxylic acid involves the bromination of 1H-indazole-5-carboxylic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "1H-indazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-5-carboxylic acid in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 3: Add hydrogen peroxide to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 7-bromo-1H-indazole-5-carboxylic acid as a white solid." ] }

CAS-Nummer

1782550-47-3

Molekularformel

C8H5BrN2O2

Molekulargewicht

241

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.